1-Benzyl-1-phenylhydrazine hydrochloride
Overview
Description
1-Benzyl-1-phenylhydrazine hydrochloride is a chemical compound with the molecular formula C13H15ClN2 and a molecular weight of 234.72 g/mol . It is a hydrazine derivative, characterized by the presence of both benzyl and phenyl groups attached to the hydrazine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Scientific Research Applications
1-Benzyl-1-phenylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazones.
Biology: It is employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.
Medicine: Research into its potential therapeutic applications includes its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Safety and Hazards
1-Benzyl-1-phenylhydrazine hydrochloride is classified as a combustible solid . It can cause skin and eye irritation . It is advised to avoid contact with skin and eyes, avoid dust formation, and not to ingest or breathe vapors/dust . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists .
Preparation Methods
The synthesis of 1-Benzyl-1-phenylhydrazine hydrochloride typically involves the reaction of benzyl chloride with phenylhydrazine in the presence of a base. The reaction proceeds as follows:
Synthetic Route: Benzyl chloride is reacted with phenylhydrazine in an organic solvent such as ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete reaction. After cooling, the product is precipitated by adding hydrochloric acid.
Industrial Production: On an industrial scale, the process is similar but optimized for larger quantities.
Chemical Reactions Analysis
1-Benzyl-1-phenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydrazine moiety is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Mechanism of Action
The mechanism of action of 1-Benzyl-1-phenylhydrazine hydrochloride involves its interaction with biological molecules through its hydrazine moiety. It can form covalent bonds with carbonyl groups in proteins and enzymes, leading to inhibition of their activity. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
1-Benzyl-1-phenylhydrazine hydrochloride can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Lacks the benzyl group, making it less sterically hindered and more reactive in certain reactions.
1-Methyl-2-phenylhydrazine hydrochloride: Contains a methyl group instead of a benzyl group, affecting its reactivity and solubility.
4-(Trifluoromethyl)phenylhydrazine: The presence of a trifluoromethyl group significantly alters its electronic properties and reactivity
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of hydrazine derivatives in chemical research.
Properties
IUPAC Name |
1-benzyl-1-phenylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10H,11,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYLHYOCBGPMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063983 | |
Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5705-15-7 | |
Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5705-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005705157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-1-phenylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-N-phenylhydrazinium(1+) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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